N-(3-chlorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hexahydrocinnolinone moiety, and an acetamide linkage, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 2-amino-3-oxo-2,3,5,6,7,8-hexahydrocinnoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hexahydrocinnolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-(3-oxo-2,3-dihydro-1H-indol-2-yl)acetamide
- N-(3-chlorophenyl)-2-(3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-2-yl)acetamide
Comparison: N-(3-chlorophenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to its hexahydrocinnolinone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C16H16ClN3O2 |
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Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C16H16ClN3O2/c17-12-5-3-6-13(9-12)18-15(21)10-20-16(22)8-11-4-1-2-7-14(11)19-20/h3,5-6,8-9H,1-2,4,7,10H2,(H,18,21) |
InChI Key |
TVPXLAGKCIPKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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